4-(dimethylsulfamoyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Histone Deacetylase Inhibition
One potential application is in the inhibition of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Compounds like MGCD0103, an orally active HDAC inhibitor, selectively inhibit HDACs 1-3 and 11, inducing cancer cell apoptosis and showing promise as anticancer drugs (Zhou et al., 2008).
Molecular Structure Analysis
Another application is in the field of crystallography, where compounds with similar structures are analyzed for their molecular configurations. For example, the study of N-(pyridin-2-ylmethyl)benzamide derivatives provides insights into molecular orientations, which are essential for understanding compound interactions and stability (Artheswari et al., 2019).
Chemical Synthesis and Pharmacology
Compounds with pyrrolopyridine and benzamide moieties are also explored for their synthesis methods and pharmacological activities. The development of novel synthesis methods for such compounds can lead to new drugs with potential applications in treating various diseases. For instance, the synthesis of new 1H-1-pyrrolylcarboxamides explores compounds of pharmacological interest, indicating a broad application in medicinal chemistry (Bijev et al., 2003).
Material Science and Photocatalysis
Additionally, these compounds may find applications in material science, such as the development of thermo-responsive materials based on aryl-substituted pyrrole derivatives for temperature monitoring devices (Han et al., 2013).
Mechanism of Action
Target of Action
The primary target of the compound 4-(dimethylsulfamoyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound this compound inhibits this activation, thereby disrupting the signaling pathway .
Biochemical Pathways
The compound this compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the activation of the FGFR signaling pathway, the compound disrupts these biochemical pathways .
Result of Action
The compound this compound inhibits the activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, the inhibition of this pathway can potentially slow down or stop the progression of these cancers .
Biochemical Analysis
Biochemical Properties
The compound 4-(dimethylsulfamoyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide has been reported to have potent activities against FGFR1, 2, and 3 . It interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .
Cellular Effects
In cellular processes, this compound has been observed to inhibit the proliferation of certain cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to fibroblast growth factors, causing the receptor to undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits potent FGFR inhibitory activity .
Metabolic Pathways
It is known to interact with FGFR1, 2, and 3, which play a significant role in various metabolic processes .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-22(2)27(25,26)17-8-6-16(7-9-17)19(24)21-12-4-13-23-14-10-15-5-3-11-20-18(15)23/h3,5-11,14H,4,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNBVMQZPMJSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.